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3-Hydroxy-2-oxo(2,3-13C2)propanoic acid

Transketolase catalysis 13C-labeled carbohydrate synthesis Enzymatic C–C bond formation

Endogenous M+1 signals (~3.3% natural 13C) compromise 3-hydroxypyruvate quantification. This dual 13C-labeled standard provides a clean M+2 shift (<0.04% background) for LC-MS/MS and 13C-MFA. • M+2 shift eliminates endogenous interference • ¹JCC ~50-60 Hz for NMR label confirmation • Required for transketolase synthesis of D-[1,2-13C2]xylulose ≥95% purity; stored -20°C; global shipping available.

Molecular Formula C3H4O4
Molecular Weight 106.05 g/mol
CAS No. 131000-16-3
Cat. No. B046207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-2-oxo(2,3-13C2)propanoic acid
CAS131000-16-3
Synonyms3-Hydroxy-2-oxopropanoic-2,3-13C2 Acid;  [2,3-13C2]-3-Hydroxypyruvic Acid; 
Molecular FormulaC3H4O4
Molecular Weight106.05 g/mol
Structural Identifiers
SMILESC(C(=O)C(=O)O)O
InChIInChI=1S/C3H4O4/c4-1-2(5)3(6)7/h4H,1H2,(H,6,7)/i1+1,2+1
InChIKeyHHDDCCUIIUWNGJ-ZDOIIHCHSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-2-oxo(2,3-13C2)propanoic Acid Overview


3-Hydroxy-2-oxo(2,3-13C2)propanoic acid (syn. [2,3-13C2]-3-hydroxypyruvic acid, 3-hydroxypyruvic acid-13C2) is a stable isotope-labeled analog of the endogenous metabolite 3-hydroxypyruvic acid, a key intermediate in glycine, serine, and threonine metabolism [1]. The compound bears carbon-13 atoms at both the C2 (carbonyl) and C3 (hydroxymethylene) positions, yielding a monoisotopic mass of 106.018 Da—a +2 Da shift relative to the unlabeled species (104.011 Da) [2]. This dual, position-defined labeling distinguishes it from singly labeled (M+1) or uniformly labeled (M+3) hydroxypyruvate isotopologues [3]. Commercially supplied at ≥95% chemical purity and stored at −20 °C, the compound serves as a substrate for transketolase, serine-pyruvate aminotransferase, and glyoxylate/hydroxypyruvate reductase .

Substitution Limitations for 3-Hydroxy-2-oxo(2,3-13C2)propanoic Acid


In 13C metabolic flux analysis (13C-MFA) and tracer studies, the positional arrangement of heavy isotopes determines which enzymatic steps can be resolved [1]. Unlabeled 3-hydroxypyruvic acid (CAS 1113-60-6) provides no mass distinction from endogenous pools, while singly 13C-labeled variants (e.g., [2-13C] or [3-13C]-hydroxypyruvate) produce M+1 mass isotopologues that overlap with natural abundance 13C signals (~3.3% M+1 for a C3 compound), degrading signal-to-noise and quantification accuracy . The dual-label 2,3-13C2 pattern generates a clean M+2 shift into a region of negligible natural background (<0.04% for a C3 compound), and the adjacency of the two 13C nuclei produces diagnostic 13C-13C spin-spin coupling (1JCC ~50–60 Hz) for NMR-based structural confirmation [2]. Critically, the 2,3-13C2 labeling pattern is the required substrate for transketolase-catalyzed synthesis of D-[1,2-13C2]xylulose; alternative positional isotopologues cannot yield the correct product labeling [3].

3-Hydroxy-2-oxo(2,3-13C2)propanoic Acid: Quantitative Differentiation


Position-Specific Synthesis by Transketolase

Demuynck et al. (1990) demonstrated that oxidation of commercial dl-[2,3-13C2]serine by D-amino acid oxidase yields [2,3-13C2]hydroxypyruvate, which upon transketolase-catalyzed condensation with D-glyceraldehyde produces exclusively D-threo-[1,2-13C2]pentulose (D-[1,2-13C2]xylulose), confirmed by 13C NMR spectroscopy [1]. This regiochemical outcome is dictated by the position of the 13C labels in the donor substrate: the C2 label is retained at the product C1 position and the C3 label migrates to the product C2 position. Singly labeled [2-13C] or [3-13C]hydroxypyruvate would yield only mono-labeled xylulose, while [1,2-13C2]hydroxypyruvate would produce a different positional isomer incompatible with the intended NMR analysis. The enzymatic condensation proceeds with hydroxypyruvate acting as the ketol donor; alternative labeling patterns alter both the mass isotopomer distribution and the 13C-13C coupling pattern observed by NMR [1].

Transketolase catalysis 13C-labeled carbohydrate synthesis Enzymatic C–C bond formation

Mass Shift Internal Standard for LC-MS/MS Quantification

The molecular weight of 3-Hydroxy-2-oxo(2,3-13C2)propanoic acid is 106.05 g/mol versus 104.06 g/mol for unlabeled 3-hydroxypyruvic acid, yielding a +2 Da mass shift . In the mass spectrometer, the natural abundance M+1 signal from endogenous 3-hydroxypyruvate (predominantly from 13C, ~1.1% per carbon × 3 carbons ≈ 3.3% relative intensity) can confound quantification when a singly labeled (M+1) internal standard is used [1]. The natural abundance M+2 signal for a C3H4O4 compound is governed by the probability of two simultaneous 13C incorporations (~0.036%) plus minor contributions from 18O (~0.2%), yielding a combined M+2 background of <0.3% [1]. By placing the internal standard signal at M+2, the target compound occupies a mass channel with substantially reduced endogenous interference, improving lower limits of quantification (LLOQ) . Commercial suppliers specify the compound for use as an internal standard in MS-based metabolomics with improved sensitivity and specificity compared to unlabeled reference standards .

Internal standardization LC-MS/MS metabolomics Isotope dilution mass spectrometry

High Isotopic Enrichment for Serine-Glycine Tracer Studies

A 2023 study in the Journal of Labelled Compounds and Radiopharmaceuticals reported an optimized synthetic route for 3-Hydroxypyruvic Acid-13C2 using 13C2-labeled glyoxylic acid, achieving >98% isotopic purity [1]. This level of enrichment ensures that in tracer experiments, ≥98% of the administered compound carries the dual 13C label, minimizing dilution from unlabeled species that would confound mass isotopomer distribution analysis. In contrast, commercially available singly labeled 3-hydroxypyruvate isotopologues may exhibit variable isotopic enrichment (typically 97–99 atom % 13C for a single position), but the probability of simultaneous isotopic impurity across two labeled positions in a 13C2 compound means the effective dual-label enrichment is the product of individual position enrichments . The metabolic fate of the 2,3-13C2 label can be tracked through the serine biosynthesis pathway (via serine-pyruvate aminotransferase, EC 2.6.1.45) and the glycine cleavage system [2].

Isotopic enrichment Metabolic flux analysis Serine biosynthesis

13C-13C Spin Coupling for NMR Structural Confirmation

The adjacency of 13C labels at positions 2 and 3 generates a distinctive one-bond 13C-13C spin-spin coupling (1JCC) in the 13C NMR spectrum, typically 50–60 Hz for sp2-sp3 carbon pairs in α-keto acid systems [1]. Demuynck et al. used this coupling to confirm the successful synthesis of D-[1,2-13C2]xylulose from [2,3-13C2]hydroxypyruvate; the 13C NMR spectrum displayed characteristic doublets at the C1 and C2 resonances of the product xylulose [2]. Singly labeled [2-13C] or [3-13C]hydroxypyruvate produces only singlet resonances in the 13C NMR spectrum, providing no through-bond connectivity information. Unlabeled hydroxypyruvate yields no enhanced 13C signal above natural abundance. The observed coupling pattern also serves as an internal quality control: absence of the expected 1JCC doublet indicates isotopic scrambling or degradation [2].

13C NMR spectroscopy 1JCC coupling constants Isotopomer confirmation

Serine Biosynthesis vs. Glycolytic Flux Tracking

3-Hydroxypyruvic acid is structurally and metabolically distinct from pyruvic acid: it bears a hydroxyl group at C3 and participates in serine/glycine metabolism and photorespiration rather than glycolysis and the TCA cycle [1]. While both compounds are C3 α-keto acids, 13C-labeled pyruvate isotopologues (e.g., [2,3-13C2]pyruvate, CAS 89196-78-1) are extensively used to trace glycolytic and TCA cycle fluxes, they cannot resolve flux through the serine biosynthesis or photorespiratory pathways [2]. Specifically, [2,3-13C2]hydroxypyruvate can be converted to [2,3-13C2]serine by serine-pyruvate aminotransferase (EC 2.6.1.45), whereas [2,3-13C2]pyruvate requires additional enzymatic steps (hydroxylation at C3) to enter the serine pathway, introducing kinetic isotope effects and dilution [2]. For studies of photorespiratory carbon flux in plants, 13C-labeled hydroxypyruvate is the direct metabolic entry point, bypassing the multiple upstream reactions required when using labeled pyruvate or serine precursors .

Hydroxypyruvate vs. pyruvate flux Serine catabolism Photorespiration tracer

Research Applications of 3-Hydroxy-2-oxo(2,3-13C2)propanoic Acid


Transketolase-Catalyzed Synthesis of 13C-Labeled Ketoses

Researchers synthesizing 13C-labeled carbohydrate standards for NMR conformational analysis should use 3-Hydroxy-2-oxo(2,3-13C2)propanoic acid as the ketol donor substrate. As demonstrated by Demuynck et al. (1990), transketolase-catalyzed condensation with aldehyde acceptors yields ketose products with defined 13C positional labeling, confirmed by 1JCC coupling analysis [1]. Alternative isotopologues (e.g., singly labeled hydroxypyruvate or 13C-labeled pyruvate) cannot produce the equivalent doubly labeled product with adjacent 13C-13C spin pairs required for full NMR characterization [1].

Isotope Dilution Quantification of Hydroxypyruvate

For targeted metabolomics assays quantifying 3-hydroxypyruvate in plasma, tissue, or cell extracts, the M+2 mass shift of this compound provides a clean internal standard signal with minimal endogenous interference (<0.3% M+2 natural background vs. ~3.3% for M+1). This enables lower limits of quantification and improved assay precision compared to singly labeled or unlabeled reference standards . Standard operating procedures for LC-MS/MS-based quantification of photorespiratory intermediates have been published using isotopically labeled internal standards [2].

13C MFA of Serine-Glycine One-Carbon Metabolism

The 2,3-13C2 labeling pattern allows tracing of carbon from hydroxypyruvate through serine biosynthesis (via serine-pyruvate aminotransferase, EC 2.6.1.45) and subsequent entry into the glycine cleavage system and one-carbon metabolism [3]. Unlike 13C-labeled pyruvate tracers that conflate glycolytic and serine-derived carbon flux, the hydroxypyruvate isotopologue provides a direct readout of the serine biosynthesis arm [4]. The >98% isotopic enrichment ensures mass isotopomer distribution data require minimal natural abundance correction [5].

13C NMR Quality Control Standard

The characteristic 13C-13C doublet pattern (1JCC ~50–60 Hz) observed in the NMR spectrum of [2,3-13C2]-labeled compounds serves as a built-in structural verification that isotopic labels are intact and in the correct positions. This feature is absent in singly labeled or unlabeled compounds and provides orthogonal confirmation to MS data in pharmaceutical intermediate characterization and metabolite identification workflows [1]. Absence of the expected doublet indicates label scrambling or compound degradation.

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